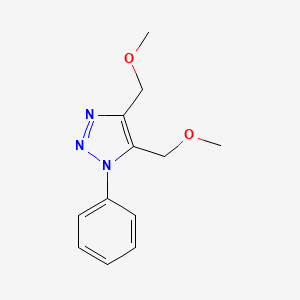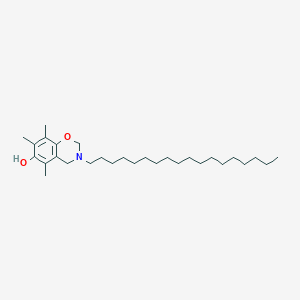
5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. The presence of multiple methyl groups and a long octadecyl chain contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dihydro-2H-1,3-benzoxazin-6-ol with octadecyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as column chromatography and recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1,3-benzoxazin-6-ol: Similar in structure but with different alkyl chain lengths and substitution patterns.
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol: Another related compound with variations in the ring structure and functional groups.
Uniqueness
The uniqueness of 5,7,8-Trimethyl-3-octadecyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol lies in its specific substitution pattern and the presence of a long octadecyl chain, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
923036-43-5 |
|---|---|
Molecular Formula |
C29H51NO2 |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
5,7,8-trimethyl-3-octadecyl-2,4-dihydro-1,3-benzoxazin-6-ol |
InChI |
InChI=1S/C29H51NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30-22-27-26(4)28(31)24(2)25(3)29(27)32-23-30/h31H,5-23H2,1-4H3 |
InChI Key |
QFPGKMVBRDQUJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1CC2=C(C(=C(C(=C2C)O)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


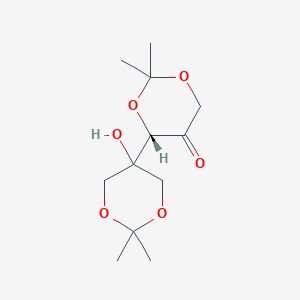
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl-](/img/structure/B14187465.png)
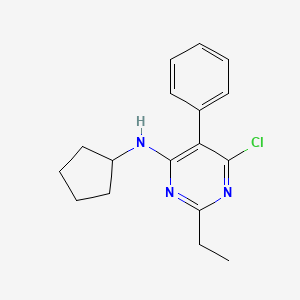
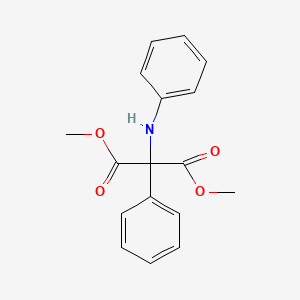
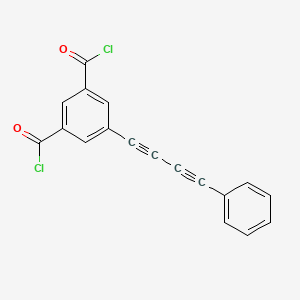
![2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14187497.png)
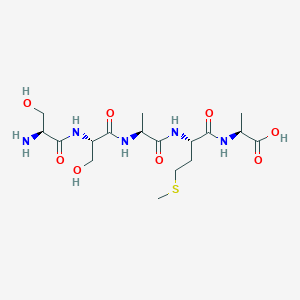
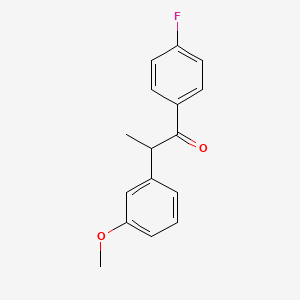
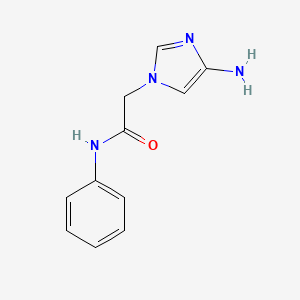
![(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid](/img/structure/B14187509.png)
![9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide](/img/structure/B14187513.png)
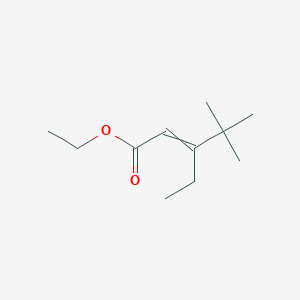
![1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14187537.png)
